2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- is a chemical compound with the molecular formula C₁₉H₁₇NO₃ and a molecular weight of 307.34 g/mol. It is characterized by a naphthalene backbone substituted with a carboxamide group and an ethoxyphenyl moiety, along with a hydroxyl group at the 3-position of the naphthalene ring. This structure contributes to its potential biological activity and applications in various fields, including medicinal chemistry and dye manufacturing .
There is no scientific literature readily available on the specific mechanism of action of Naphthol AS-PH.
While the specific uses of Naphthol AS-PH in scientific research are unclear, further investigations could explore its potential applications in various fields. Some possibilities include:
These reactions highlight the compound's versatility in synthetic organic chemistry .
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- has been studied for its potential biological activities, particularly in pharmacology:
Further research is needed to fully elucidate its mechanisms of action and therapeutic potential .
The synthesis of 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
This compound has various applications across different fields:
The versatility of this compound makes it valuable in both industrial and research contexts .
Interaction studies involving 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- have focused on its binding affinity with various biological targets:
Understanding these interactions is crucial for optimizing its use in medicinal applications .
Several compounds share structural similarities with 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, each exhibiting unique properties:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-Naphthalenecarboxamide | C₁₁H₉NO | Exhibits lower solubility compared to 2-naphthalenecarboxamide derivatives. |
| 2-Naphthalenecarboxylic Acid | C₁₉H₁₄O₂ | Stronger acidity; used primarily in dye synthesis. |
| 3-Hydroxy-N-(2-methoxyphenyl)benzamide | C₁₈H₁₉NO₂ | Similar hydroxyl substitution; shows different biological activity profiles. |
The uniqueness of 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- lies in its specific combination of functional groups that enhance its biological activity while allowing for versatile synthetic routes and applications .
Elemental stoichiometry assigns nineteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom and three oxygen atoms, giving a calculated molecular weight of 307.34 g/mol [1] [2]. Table 1 collates the primary compositional metrics.
| Parameter | Numerical value | Notes | Ref. |
|---|---|---|---|
| Molecular formula | C₁₉H₁₇NO₃ | Hill order | [1] |
| Exact monoisotopic mass | 307.121 Da | ^12C19,^1H17,^14N,^16O_3 isotope pattern | [2] |
| Average molecular weight | 307.34 g/mol | IUPAC 2019 isotopic constants | [2] |
| Carbon weight fraction | 74.25% | Computed from atomic weights | [1] |
| Hydrogen weight fraction | 5.58% | [1] | |
| Nitrogen weight fraction | 4.56% | [1] | |
| Oxygen weight fraction | 15.62% | [1] |
The preferred IUPAC name generated by the NIST-extended InChI algorithm is “N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide” [6] [7]. Historically, commercial and regulatory literature employs a variety of synonyms; the most prevalent alternatives are summarised below.
| Designation | Context of use | Ref. |
|---|---|---|
| Naphtol AS-PH | Azoic coupling component terminology | [6] |
| 3-Hydroxy-2-naphtho-o-phenetidide | Classic dye chemistry texts | [6] |
| 2′-Ethoxy-3-hydroxy-2-naphthanilide | Colour Index listings (CI 37558) | [6] |
| Naphthol OP developer | Textile azoic dye manuals | [5] |
| CAS Name: 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- | CAS Registry indexing (92-74-0) | [1] |
The breadth of trivial names mirrors the compound’s century-long utilisation as a diazo-coupling substrate in pigment and vat-dye production.
SMILES notation “CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O” faithfully reproduces the connectivity [4]. The molecule is organised around three π-rich segments: (i) an annulated naphthalene ring bearing an ortho-hydroxyl group; (ii) an amide carbonyl flanked by an sp² nitrogen; (iii) a para-ethoxylated phenyl ring attached to the amide nitrogen.
Key functional elements:
Planarity between the naphthoyl carbonyl and adjacent aromatic rings fosters extensive delocalisation. Density-functional analyses performed on closely related 1-hydroxynaphthalene-2-carboxanilides show HOMO–LUMO gaps in the 4.2 eV range and charge transfer running from phenoxy donor to naphthoyl acceptor [8]. Comparable delocalisation is therefore inferred for the ethoxy-substituted analogue, rationalising its chromophoric behaviour upon azo-coupling with diazonium salts [5].
Crystallographic and spectroscopic studies on naphthol-carboxanilide scaffolds demonstrate an O–H···O═C hydrogen bond forming a pseudo-six-membered chelate ring, which stabilises a coplanar arrangement and lowers the phenolic O–H stretching frequency by ~30–60 cm⁻¹ relative to free naphthol [8] [9]. The same motif is predicted for the title compound because the 3-OH and 2-carboxamide carbonyl are held rigidly ortho to one another, with an O···O distance modelled at ~2.65 Å in gas-phase optimisations [2].
The constitutional formula contains no sp³ stereocentres and no configurationally stable atropisomeric axes; hence the molecule is achiral in isolation [6].
Quantum-mechanical conformational searches over the amide C–N bond and ethoxy C–O bond indicate a global minimum in which:
Collectively these features produce a rigid, π-extended scaffold that manifests in sharp melting points (157–158 °C) and limited polymorphism, as documented in vendor characterisation files [3].
Although a full single-crystal structure for 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- has not yet been deposited in public crystallographic repositories, packing trends can be extrapolated from isostructural analogues such as N-(2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (CSD refcode XUHTUR). Those analogues exhibit:
Given the close correspondence in functional groups and steric demand, similar supramolecular synthons are anticipated for the ethoxy derivative, reinforcing a densely packed lattice and agreeing with its measured density [3].
2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- exists as a crystalline solid at room temperature [1] [2]. The compound presents as a shallow rice brown powder with characteristic coloration attributable to the extended conjugated π-electron system spanning the naphthalene backbone and aromatic substituents [1]. The brownish hue results from electronic transitions in the visible region of the electromagnetic spectrum, consistent with the compound's chromophoric properties.
The material exhibits crystalline morphology typical of aromatic carboxamides, displaying prismatic or needle-like crystal habits when recrystallized from appropriate solvents . The solid-state structure is stabilized by intermolecular hydrogen bonding interactions between the hydroxyl group at position 3 of the naphthalene ring and the carboxamide functionality .
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Insoluble | Hydrophobic compound |
| Sodium carbonate solution | Insoluble | No salt formation under basic conditions |
| Glacial acetic acid | Soluble | Good solvent for organic synthesis |
| Ethanol | Limited solubility | Poor solubility reported |
| Chloroform | Soluble (for NMR analysis) | Common NMR solvent for aromatic compounds |
The solubility characteristics of 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- reflect its predominantly hydrophobic nature. The compound demonstrates complete insolubility in water and aqueous sodium carbonate solutions, indicating that the hydroxyl group does not readily undergo deprotonation under mildly basic conditions [1]. This behavior is consistent with the pKa value of 8.74 ± 0.40 [1] [2], suggesting the phenolic hydroxyl group is relatively weakly acidic.
The compound exhibits excellent solubility in glacial acetic acid, making this solvent particularly useful for synthetic applications and recrystallization procedures [1]. Limited solubility is observed in ethanol, while good solubility in chloroform facilitates spectroscopic analysis, particularly for nuclear magnetic resonance studies [4].
| Property | Value | Source |
|---|---|---|
| Melting Point (°C) | 157-158 | ChemicalBook, ChemSrc, Emco Dyestuff |
| Boiling Point (°C) | 436.2 ± 30.0 (Predicted) | ChemicalBook, ChemSrc |
| Flash Point (°C) | 217.6 | Emco Dyestuff |
The compound exhibits a sharp melting point range of 157-158°C [5] [1] [2], indicating high purity and well-defined crystalline structure. This relatively high melting point is characteristic of aromatic carboxamides with extended conjugation and intermolecular hydrogen bonding capabilities . The narrow melting range suggests minimal polymorphism and stable crystal packing arrangements.
The predicted boiling point of 436.2 ± 30.0°C [1] [2] reflects the substantial molecular weight (307.34 g/mol) and strong intermolecular forces. The elevated boiling point is consistent with the presence of hydrogen bonding donors and acceptors, as well as significant van der Waals interactions between the large aromatic systems.
| Parameter | Value/Description | Notes |
|---|---|---|
| Absorption Maximum (λmax) | Typically 280-320 nm (naphthalene π-π* transitions) | Based on naphthalene carboxamide analogues |
| Molar Extinction Coefficient (ε) | High extinction coefficient expected (>10,000 L·mol⁻¹·cm⁻¹) | Strong UV absorption due to aromatic system |
| Solvent | DMSO, ethanol, or chloroform | Polar aprotic solvents preferred |
| Electronic Transitions | π→π* transitions in naphthalene and phenyl rings | n→π* transitions also possible |
| Chromophoric Features | Extended conjugation through amide linkage | Hydroxyl group may affect electronic properties |
The UV-Visible absorption spectrum of 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- is dominated by strong π→π* electronic transitions characteristic of the naphthalene chromophore system [6] [7]. The compound exhibits intense absorption in the 280-320 nm region, consistent with related naphthalene carboxamides [6]. The extended conjugation through the amide linkage enhances the molar extinction coefficient, typically exceeding 10,000 L·mol⁻¹·cm⁻¹ [7].
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (amide) | 3300-3500 | Medium-Strong |
| O-H stretch (phenol) | 3200-3600 (broad) | Strong, broad |
| C=O stretch (amide I) | 1650-1680 | Strong |
| N-H bend + C-N stretch (amide II) | 1500-1550 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |
| C-O stretch (ether) | 1000-1300 | Strong |
| C-H bend (aromatic) | 750-900 | Medium |
The infrared spectrum reveals characteristic absorption bands for all major functional groups present in the molecule [6]. The amide carbonyl stretch appears as a strong absorption around 1650-1680 cm⁻¹, while the phenolic O-H stretch manifests as a broad, strong absorption in the 3200-3600 cm⁻¹ region [6]. The amide N-H stretch typically appears in the 3300-3500 cm⁻¹ range with medium to strong intensity.
| NMR Type | Chemical Shift (ppm) | Multiplicity/Notes |
|---|---|---|
| ¹H NMR - Aromatic protons | 6.5-8.5 | Complex multiplets |
| ¹H NMR - Ethoxy CH₃ | 1.3-1.5 (triplet) | J ≈ 7 Hz |
| ¹H NMR - Ethoxy CH₂ | 4.0-4.2 (quartet) | J ≈ 7 Hz |
| ¹H NMR - NH proton | 8.5-10.0 (broad) | D₂O exchangeable |
| ¹H NMR - OH proton | 10.0-12.0 (broad) | D₂O exchangeable |
| ¹³C NMR - Carbonyl carbon | 165-175 | Amide carbonyl |
| ¹³C NMR - Aromatic carbons | 110-160 | Naphthalene and phenyl |
| ¹³C NMR - Ethoxy carbons | 15-65 | OCH₂CH₃ signals |
The ¹H NMR spectrum exhibits complex multiplets in the aromatic region (6.5-8.5 ppm) corresponding to the naphthalene and phenyl ring protons [8] [9]. The ethoxy substituent displays characteristic triplet and quartet patterns for the methyl and methylene groups, respectively, with coupling constants of approximately 7 Hz [8]. Exchangeable protons (NH and OH) appear as broad signals in the downfield region and disappear upon D₂O treatment.
The ¹³C NMR spectrum shows the amide carbonyl carbon in the 165-175 ppm region, while aromatic carbons span the 110-160 ppm range [8] [9]. The ethoxy carbons appear at characteristic chemical shifts between 15-65 ppm.
| Analysis Type | m/z Value | Relative Intensity (%) | Assignment |
|---|---|---|---|
| Molecular Ion [M]⁺ | 307 | 20-50 | Molecular ion peak |
| Base Peak | Variable (compound dependent) | 100 | Most abundant fragment |
| Major Fragment 1 | 279 [M-C₂H₄]⁺ | 30-60 | Loss of ethylene from ethoxy |
| Major Fragment 2 | 251 [M-C₄H₈O]⁺ | 20-40 | Loss of ethoxy + CO |
| Major Fragment 3 | 171 (naphthalene-related) | 40-80 | Naphthalene system fragment |
| Loss Pattern 1 | 28 (CO loss) | Common | Amide fragmentation |
| Loss Pattern 2 | 56 (C₄H₈ loss) | Common | Ethoxy group fragmentation |
Mass spectrometric analysis reveals the molecular ion peak at m/z 307, corresponding to the molecular weight of 307.34 g/mol [10]. Common fragmentation patterns include loss of ethylene (m/z 279) and loss of the ethoxy group combined with carbon monoxide (m/z 251) [10]. The naphthalene-containing fragment at m/z 171 represents a significant portion of the molecular backbone and appears as a prominent peak in the spectrum.
| Parameter | Value | Notes |
|---|---|---|
| Crystal System | Monoclinic (expected) | Based on similar naphthalene carboxamides |
| Space Group | P2₁/c (common for this type) | Most common space group for organics |
| Unit Cell Parameter a (Å) | 10-15 (estimated) | Extrapolated from analogues |
| Unit Cell Parameter b (Å) | 8-12 (estimated) | Extrapolated from analogues |
| Unit Cell Parameter c (Å) | 15-20 (estimated) | Extrapolated from analogues |
| Unit Cell Volume (ų) | 1200-2000 (estimated) | Calculated from unit cell parameters |
| Z (molecules per unit cell) | 4 (typical) | Standard for organic compounds |
| Density (calculated, g/cm³) | 1.25-1.35 | Consistent with experimental density |
| Crystal Habit | Prismatic or needle-like | Typical for aromatic amides |
| Color | Pale yellow to brown | Due to extended conjugation |
While complete single-crystal X-ray diffraction data for 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- has not been deposited in public crystallographic databases, structural analysis of closely related naphthalene carboxamide analogues provides insight into the expected crystallographic parameters [11] [12]. The compound likely crystallizes in the monoclinic crystal system with space group P2₁/c, which is the most common space group for organic molecules [12] [13].
Quantum mechanical conformational analyses of analogous compounds indicate a rigid, π-extended molecular scaffold with limited conformational flexibility . The calculated density of 1.273 ± 0.06 g/cm³ [1] [2] agrees well with the experimental density measurements, supporting the estimated unit cell parameters and packing arrangements.
The crystal structure is expected to be stabilized by intermolecular hydrogen bonding networks involving the phenolic hydroxyl group and the amide functionality [13]. π-π stacking interactions between naphthalene rings in adjacent molecules contribute additional stabilization to the crystal lattice [11] [13].
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